molecular formula C15H16N2 B12652817 1,3,7,8-Tetramethyl-5H-pyrido(4,3-b)indole CAS No. 180520-52-9

1,3,7,8-Tetramethyl-5H-pyrido(4,3-b)indole

Cat. No.: B12652817
CAS No.: 180520-52-9
M. Wt: 224.30 g/mol
InChI Key: QIGKOOKPOYQMDH-UHFFFAOYSA-N
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Description

1,3,7,8-Tetramethyl-5H-pyrido(4,3-b)indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes a pyrido ring fused to an indole core, with four methyl groups attached at positions 1, 3, 7, and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,8-Tetramethyl-5H-pyrido(4,3-b)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be appropriately substituted phenylhydrazines and ketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other cyclization methods that can be optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,7,8-Tetramethyl-5H-pyrido(4,3-b)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used.

Major Products

The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced forms of the original compound.

Scientific Research Applications

1,3,7,8-Tetramethyl-5H-pyrido(4,3-b)indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,7,8-Tetramethyl-5H-pyrido(4,3-b)indole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1H-pyrido(4,3-b)indole: This compound has a similar core structure but lacks the methyl groups.

    2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Another similar compound with different hydrogenation levels.

    5H-pyrido(4,3-b)indole: The parent compound without any substitutions.

Uniqueness

1,3,7,8-Tetramethyl-5H-pyrido(4,3-b)indole is unique due to its specific methyl substitutions, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

180520-52-9

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

1,3,7,8-tetramethyl-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C15H16N2/c1-8-5-12-13(6-9(8)2)17-14-7-10(3)16-11(4)15(12)14/h5-7,17H,1-4H3

InChI Key

QIGKOOKPOYQMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C2C(=NC(=C3)C)C

Origin of Product

United States

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